molecular formula C6H9NOS B8739088 (4-Ethylthiazol-5-yl)methanol

(4-Ethylthiazol-5-yl)methanol

Cat. No. B8739088
M. Wt: 143.21 g/mol
InChI Key: YZZPLOGDVKZLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylthiazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethylthiazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethylthiazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(4-ethyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C6H9NOS/c1-2-5-6(3-8)9-4-7-5/h4,8H,2-3H2,1H3

InChI Key

YZZPLOGDVKZLMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. mixture of lithium aluminum hydride (800 mg, 21.0 mmol) in anhydrous THF (30 mL) was slowly added a solution of ethyl 4-ethyl-1,3-thiazole-5-carboxylate (1.91 g, 10.3 mmol) in anhydrous THF (50 mL). The reaction mixture was stirred at 0° C. for 1.5 hours. The reaction was quenched with 5 N NaOH. Water (150 mL) and EtOAc (150 mL) were added. The mixture was stirred for 30 minutes. The solid material was removed by filtration. The organic layer was recovered. The aqueous layer was extracted with EtOAc (1×100 mL). The combined organic extracts were back extracted with brine (2×200 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (4-ethyl-1,3-thiazol-5-yl)methanol (1.05 g, 71% yield). The product was used without further purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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